2-(4-Nitrophenyl)octahydrocyclopenta[e][1,3]oxazine
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Overview
Description
2-(4-Nitrophenyl)octahydrocyclopenta[e][1,3]oxazine is a heterocyclic organic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxazine family, which is known for its diverse applications in various fields such as pharmacology, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)octahydrocyclopenta[e][1,3]oxazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a multicomponent reaction involving acetyl or benzoyl chloride, potassium thiocyanate, acetylenedicarboxylates, and 2-mercaptopyrimidines can yield oxazine derivatives . Another method includes the cyclization of hydrazones using triphosgene in dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as solvent-free conditions and the use of green chemistry principles are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)octahydrocyclopenta[e][1,3]oxazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the substituents introduced .
Scientific Research Applications
2-(4-Nitrophenyl)octahydrocyclopenta[e][1,3]oxazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)octahydrocyclopenta[e][1,3]oxazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes . The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Nitrophenyl)octahydrocyclopenta[e][1,3]oxazine include other oxazine derivatives such as:
- 1,3-Benzoxazine
- 1,3-Dioxazine
- 1,3-Oxazinone
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which combines the nitrophenyl group with the octahydrocyclopenta[e][1,3]oxazine ring. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Properties
CAS No. |
52488-02-5 |
---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[e][1,3]oxazine |
InChI |
InChI=1S/C13H16N2O3/c16-15(17)11-6-4-9(5-7-11)13-14-8-10-2-1-3-12(10)18-13/h4-7,10,12-14H,1-3,8H2 |
InChI Key |
IHDCMOCWCOXDHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNC(OC2C1)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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